molecular formula C21H20N4O4 B1256796 2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester

2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester

Cat. No. B1256796
M. Wt: 392.4 g/mol
InChI Key: NRFCCJOWINZJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester is an aromatic amide.

Scientific Research Applications

Interaction with Ethoxymethylene-Containing Compounds

Research by Vandyshev et al. (2015) explored the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives. They found that this interaction leads to the formation of several compounds, such as 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and others. These products were obtained regardless of the reaction conditions and confirmed by NMR and mass spectroscopy (Vandyshev et al., 2015).

Synthesis and Structural Studies

Banerjee et al. (2013) conducted synthesis and structural studies of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II). Their research involved the ethylation of imidazole-4-acetate methyl ester, leading to the creation of novel compounds, showcasing the diverse potential of imidazole derivatives in synthesizing new chemical entities (Banerjee et al., 2013).

Novel Optically Active Derivatives

Jasiński et al. (2008) prepared a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These derivatives were created through reactions involving a-(hydroxyimino) ketones, a-amino acid methyl esters, and formaldehyde, indicating the role of imidazole derivatives in synthesizing optically active compounds (Jasiński et al., 2008).

Three-Component Chemical Reactions

Research by Sakhno et al. (2021) highlighted the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction. This study demonstrates the versatility of imidazole derivatives in complex chemical reactions (Sakhno et al., 2021).

Synthesis of Structurally Interesting Compounds

Lis et al. (1990) described a process involving the heating of a mixture containing 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester, leading to the formation of several structurally interesting compounds. This research highlights the potential of imidazole derivatives in the synthesis of novel chemical structures (Lis et al., 1990).

properties

Product Name

2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

benzyl 2-[[4-[(3-methylphenyl)carbamoyl]-1H-imidazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C21H20N4O4/c1-14-6-5-9-16(10-14)25-21(28)19-18(23-13-24-19)20(27)22-11-17(26)29-12-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,24)(H,25,28)

InChI Key

NRFCCJOWINZJFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(NC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester
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2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester
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2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester
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2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester

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